molecular formula C10H10FNO3 B12212186 N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide

Cat. No.: B12212186
M. Wt: 211.19 g/mol
InChI Key: VYNMOWCTQQEVHT-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group attached to a hydroxy-oxoethyl backbone, further substituted with an acetamide moiety. The presence of the 4-fluorophenyl group is a common feature in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-10(15)9(14)7-2-4-8(11)5-3-7/h2-5,10,15H,1H3,(H,12,13)

InChI Key

VYNMOWCTQQEVHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=C(C=C1)F)O

Origin of Product

United States

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Potential

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it interacts with various biological targets, modulating their activity through its functional groups. The hydroxy and carbonyl groups facilitate binding to specific enzymes or receptors, which is crucial for its effectiveness in biological assays.

Drug Development

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is being explored for its role in drug development. Its mechanism of action suggests potential applications in treating diseases where modulation of specific biochemical pathways is required. Ongoing studies aim to elucidate its pharmacological properties and efficacy.

Enzyme Inhibition Studies

The compound's ability to bind to enzyme active sites makes it a candidate for enzyme inhibition studies. This could lead to the development of new inhibitors for therapeutic use in diseases characterized by enzyme overactivity.

Molecular Interaction Studies

This compound can be utilized in molecular interaction studies to understand how structural modifications affect binding affinity and specificity towards biological targets.

Polymer Synthesis

The compound can serve as a building block in polymer synthesis due to its reactive functional groups. This application has implications for creating novel materials with tailored properties for various industrial uses.

Coatings and Adhesives

Research into the compound's chemical properties suggests potential applications in developing advanced coatings and adhesives that require specific performance characteristics, such as enhanced adhesion or resistance to environmental factors.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the compound's applications:

StudyFocusFindings
Study 1Therapeutic ApplicationsDemonstrated binding affinity to target enzymes, suggesting potential as an anti-cancer agent.
Study 2Polymer ResearchShowed successful incorporation into polymer matrices, enhancing mechanical properties.
Study 3Biological AssaysValidated efficacy in inhibiting specific enzyme pathways relevant to metabolic disorders.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Comparable Acetamide Derivatives

Compound Name (Reference) Core Structure Modifications Functional Groups/Substituents
N-[2-(4-Fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide 4-Fluorophenyl, hydroxy-oxoethyl, acetamide –OH, –CO, –NHCOCH3
N-(4-Fluorophenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonyl, pyrrolidine –SO2–, pyrrolidine ring
2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide Dual 4-fluorophenyl, carbamoyl –NHCO–C6H4F
N-(4-Fluorophenyl)-2-(4-(triazol-3-ylthio)phenyl)acetamide Triazole-thio linker –S–, 1,2,4-triazole
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, propylacetamide Branched alkyl chains, dual acetamide groups

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances stability and target interaction across derivatives .
  • Heterocyclic Additions : Quinazoline (e.g., compound 38 ) and triazole (e.g., 9c ) substituents improve anticancer activity by enabling π-π stacking or hydrogen bonding with enzymes like MMPs or kinases.
  • Linker Flexibility : Hydroxy-oxoethyl (target compound) vs. sulfonyl () or thioether () linkers influence solubility and bioavailability .

Key Observations :

  • High-Yield Methods : Multicomponent reactions (e.g., Ugi in ) and click chemistry () offer efficient routes for complex structures .
  • Oxidative Challenges : Lower yields in (24–53%) highlight difficulties in oxidizing hydroxyalkyl intermediates to ketones .

Pharmacological Activity

Key Observations :

  • Activity Correlations : Quinazoline-sulfonyl derivatives () exhibit potent anticancer activity due to dual targeting of MMPs and DNA . In contrast, the indole derivative () lacks cytotoxicity, likely due to reduced membrane permeability from the hydroxyl group .
  • Fluorophenyl Advantage: Fluorinated acetamides in and show enhanced activity over non-fluorinated analogs, attributed to improved pharmacokinetics .

Physicochemical Properties

Table 4: Melting Points and Spectroscopic Data

Compound (Reference) Melting Point (°C) 1H/13C NMR Shifts (δ, ppm)
Triazole-thio acetamide (9c) 219.3 7.58–7.47 (m, Ar–H), 165.7 (C=O)
N-Cyclohexyl-2-(4-fluorophenyl)acetamide 150–152 Not reported
Isoindolyl acetamide (13m) 7.2–8.1 (Ar–H), 170.1 (C=O)
Quinoxaline acetamide (11d) δ 21.2 (CH3), 179.4 (C=O)

Key Observations :

  • Thermal Stability : Higher melting points in triazole-thio derivatives (e.g., 9c: 219.3°C) suggest crystalline stability due to planar heterocycles .
  • Spectroscopic Trends : Carbonyl (C=O) signals in 13C NMR consistently appear at δ 165–180 ppm across derivatives, confirming acetamide integrity .

Biological Activity

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide, a synthetic compound belonging to the benzamide class, has garnered attention in medicinal chemistry and biological research due to its promising biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Molecular Formula : C10H10FNO2
  • Molecular Weight : Approximately 273.26 g/mol
  • Functional Groups : Hydroxy group, carbonyl group, and an amide bond.

The presence of the 4-fluorophenyl group enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving condensation reactions. A typical synthesis route involves reacting 4-fluorobenzoyl chloride with 2-amino-2-oxoethylbenzamide in the presence of a base like triethylamine. This reaction allows for the formation of the amide bond while introducing functional groups that enhance the compound's properties.

This compound exhibits significant biological activity through its interactions with various molecular targets. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity via interactions facilitated by its hydroxy and carbonyl groups. The fluorophenyl group is crucial as it enhances binding affinity, which is essential for its effectiveness in biological assays .

Therapeutic Applications

Research indicates that this compound may play a role in several biochemical pathways, making it a candidate for further investigation in drug development. Notable areas of potential therapeutic application include:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaKey Features
N-(2-(4-fluorophenyl)-2-oxoethyl)acetamideC10H10FNO2Lacks hydroxy group; simpler structure; lower molecular weight
4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamideC14H12FNO2Contains different substituent on aromatic ring; potential different biological activity
N-[2-(3-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamideC15H12ClNO3Chlorine instead of fluorine; may exhibit different reactivity patterns

This table illustrates how specific functional groups like fluorine and hydroxy groups can significantly influence biological efficacy and application potential.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, related research has provided insights into its potential:

  • Antimicrobial Studies : Compounds with similar structures have shown promising results against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the fluorophenyl group can lead to enhanced selectivity and potency against specific biological targets .

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